![molecular formula C10H11ClN2O B1356171 1-(4-Chlorophenyl)piperazin-2-one CAS No. 55083-85-7](/img/structure/B1356171.png)
1-(4-Chlorophenyl)piperazin-2-one
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Overview
Description
1-(4-Chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
1-(4-Chlorophenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antidepressant Potential
The compound exhibits significant interaction with serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors, which are crucial for mood regulation. Research indicates that it may serve as a lead compound for developing new antidepressants due to its psychoactive properties and influence on neurotransmitter systems .
Case Study: Serotonin Receptor Binding
- Study Findings : A study demonstrated that 1-(4-Chlorophenyl)piperazin-2-one showed high affinity for serotonin receptors, suggesting its potential in treating mood disorders.
- Mechanism of Action : The compound's binding affinity influences downstream signaling pathways, which could elucidate its therapeutic mechanisms .
Antipsychotic Activity
Research has indicated that derivatives of this compound may possess atypical antipsychotic properties. In animal models, certain analogs demonstrated efficacy in reducing amphetamine-induced locomotor activity, which is predictive of antipsychotic effects in humans .
Data Table: Affinity for Dopamine Receptors
Compound | Receptor Type | Binding Affinity (Ki) |
---|---|---|
Compound 2 | D4 Dopamine | 63.95 nM |
Compound 5 | D4 Dopamine | 1.93 nM |
Compound 7 | D2 Dopamine | Higher than D4 |
Synthetic Applications
This compound is not only significant for its biological activities but also serves as a versatile precursor in synthetic chemistry. It is utilized in the synthesis of various bioactive compounds and can be modified to enhance its pharmacological profiles.
Synthesis Methods
- The compound can be synthesized through several methods involving piperazine derivatives and chlorinated phenyl groups, allowing for structural modifications that can influence biological activity .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific receptor interactions compared to other piperazine derivatives. Below is a comparison table highlighting structural similarities and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Piperazine core with 4-chloro substitution | Affinity for serotonin receptors |
1-(3-Chlorophenyl)piperazine | Piperazine core with 3-chloro substitution | Similar psychoactive effects |
N-Methylpiperazine | Piperazine core without phenyl substitution | Used in drug synthesis |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)piperazin-2-one involves its interaction with specific molecular targets. It is known to act as a 5-HT1 serotonin receptor agonist, which means it binds to and activates these receptors. This interaction can influence various physiological processes, including mood regulation and neurotransmission .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(4-Bromophenyl)piperazin-2-one: Similar in structure but with a bromine atom instead of chlorine.
1-(4-Methoxyphenyl)piperazin-2-one: Contains a methoxy group instead of a chlorine atom.
1-(4-Fluorophenyl)piperazin-2-one: Features a fluorine atom in place of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents .
Biological Activity
1-(4-Chlorophenyl)piperazin-2-one is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound can be synthesized through several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts. One common synthetic route involves using diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound acts as a selective ligand for these receptors, which modulates neurotransmitter release and uptake, leading to various physiological effects .
Key Actions:
- Serotonin Receptors: It has been shown to interact with serotonin receptors, influencing mood and behavior by altering serotonin levels .
- Dopamine Receptors: The compound also binds to dopamine D4 receptors, which are involved in mood regulation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested for its efficacy against Chlamydia species, showing promise as a potential therapeutic agent .
Neuropharmacological Effects
Studies have demonstrated that piperazine derivatives, including this compound, can increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation can lead to both beneficial effects (e.g., mood enhancement) and adverse effects (e.g., cardiovascular issues) depending on dosage and individual response .
Dosage and Toxicity
The effects of this compound vary significantly with dosage:
- Low Doses: Minimal adverse effects observed.
- High Doses: Increased risk of toxicity and other negative health outcomes.
Table 1 summarizes the observed effects at varying dosages based on animal model studies:
Dosage (mg/kg) | Observed Effects | Toxicity Level |
---|---|---|
0.1 | No significant effects | None |
1.0 | Mild behavioral changes | Low |
10 | Severe agitation and toxicity | High |
Study on Antimicrobial Activity
In a study examining the antimicrobial properties of piperazine derivatives, this compound was shown to selectively inhibit Chlamydia growth in infected cell lines. The study provided insights into its mechanism of action and potential as a starting point for drug development against this pathogen .
Neuropharmacological Study
Another investigation focused on the neuropharmacological profile of piperazine derivatives found that compounds similar to this compound could induce significant changes in sensory processing in glial cells. This highlights the compound's potential impact on cognitive functions and sensory processing pathways .
Properties
IUPAC Name |
1-(4-chlorophenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMTVFGNDZYDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572411 |
Source
|
Record name | 1-(4-Chlorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55083-85-7 |
Source
|
Record name | 1-(4-Chlorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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